

Synthesis and Purification of Recombinant SARS-CoV-2 Main Protease (Mpro)

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Compound of Interest

Compound Name: SARS-CoV-2 Mpro-IN-21

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The main protease (Mpro), also known as 3C-like protease (3CLpro), of SARS-CoV-2 is a critical enzyme in the viral life cycle.[1][2] It is responsible for cleaving the viral polyproteins translated from viral RNA into functional non-structural proteins that are essential for viral replication and transcription.[3][4][5][6][7] This indispensable role makes Mpro a prime target for the development of antiviral therapeutics to combat COVID-19.[1][2][4] The ability to produce high-yield, pure, and active recombinant Mpro is fundamental for structural biology studies, drug screening, and inhibitor development.

These application notes provide a comprehensive overview and detailed protocols for the synthesis and purification of recombinant SARS-CoV-2 Mpro, primarily focusing on expression in Escherichia coli, a cost-effective and widely used system.[2][8]

Data Presentation

Table 1: Summary of Recombinant SARS-CoV-2 Mpro Expression and Purification Data



Express ion System	Vector	Host Strain	Purificat ion Method	Purity	Yield	Enzyma tic Activity Assay	Referen ce
E. coli	pET-28a based	BL21 (DE3)	Affinity Chromat ography	>95%	~1-2 mg/L	FRET- based assay	[9][10] [11][12]
E. coli	pNIC (His- SUMO tag)	BL21 (DE3)	Affinity Chromat ography, Size Exclusion Chromat ography	High	Not specified	Not specified	[13][14] [15]
E. coli	Not specified	BL21- DE3-RIL	Affinity Chromat ography	High	Nearly twice that of BL21- DE3	FRET- based assay	[2]
E. coli	рЕТ28а	Rosetta	Ni-NTA Affinity Chromat ography	High	High	Not specified	[8]

Experimental Protocols

Protocol 1: Expression of Recombinant SARS-CoV-2 Mpro in E. coli

This protocol details the expression of His-tagged SARS-CoV-2 Mpro in an E. coli expression system.

1. Transformation:

• Transform a suitable expression vector containing the SARS-CoV-2 Mpro gene (e.g., pET-28a-Mpro) into a competent E. coli expression strain (e.g., BL21(DE3)).[9][10][12]



- Plate the transformed cells on Luria-Bertani (LB) agar plates containing the appropriate antibiotic for selection (e.g., kanamycin for pET-28a).
- Incubate the plates overnight at 37°C.
- 2. Starter Culture:
- Inoculate a single colony from the agar plate into 10-50 mL of LB broth containing the selection antibiotic.
- Grow the starter culture overnight at 37°C with shaking at 200-250 rpm.[13]
- 3. Large-Scale Culture and Induction:
- Inoculate a large volume of LB broth (e.g., 1 L) with the overnight starter culture (typically a 1:100 dilution).
- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches
 0.6-0.8.[9]
- Induce protein expression by adding isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[9]
- Reduce the temperature to 16-25°C and continue to grow the culture overnight with shaking. [9]
- 4. Cell Harvest:
- Harvest the bacterial cells by centrifugation at 4,000-6,000 x g for 15-20 minutes at 4°C.[13]
- Discard the supernatant. The cell pellet can be stored at -80°C until purification.[13]

Protocol 2: Purification of Recombinant SARS-CoV-2 Mpro

This protocol describes a two-step purification process involving affinity and size-exclusion chromatography.



1. Cell Lysis:

- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).
- Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
- Clarify the lysate by centrifugation at 15,000-20,000 x g for 30-60 minutes at 4°C to pellet cell debris.
- 2. Immobilized Metal Affinity Chromatography (IMAC):
- Load the clarified supernatant onto a Ni-NTA (Nickel-Nitriloacetic acid) affinity column preequilibrated with lysis buffer.[9]
- Wash the column with wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.
- Elute the His-tagged Mpro from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[9]
- Collect the elution fractions and analyze them by SDS-PAGE to identify fractions containing the purified Mpro.
- 3. (Optional) Tag Cleavage and Reverse IMAC:
- If a cleavable tag (e.g., His-SUMO) was used, the affinity tag can be removed by incubation with a specific protease (e.g., SUMO protease).[14]
- After cleavage, the tag and the protease (if it is also His-tagged) can be removed by passing the protein solution through the Ni-NTA column again (reverse IMAC). The untagged Mpro will be in the flow-through.[14]
- 4. Size-Exclusion Chromatography (SEC):
- For higher purity, concentrate the Mpro-containing fractions and load them onto a size-exclusion chromatography column (e.g., Superdex 75 or 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).[16]



- Collect the fractions and analyze them by SDS-PAGE. Pool the fractions containing pure Mpro.
- 5. Protein Concentration and Storage:
- Concentrate the purified Mpro to the desired concentration using a centrifugal filter unit.
- Determine the final protein concentration using a spectrophotometer (at 280 nm) or a protein assay (e.g., Bradford or BCA).
- Aliquot the purified protein and store it at -80°C.

Protocol 3: Mpro Enzymatic Activity Assay (FRET-based)

This protocol outlines a common method to assess the catalytic activity of the purified Mpro.[1] [17]

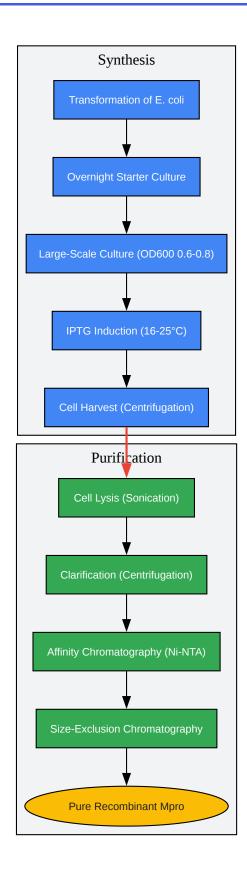
- 1. Reagents:
- Assay Buffer: 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT.
- · Recombinant SARS-CoV-2 Mpro.
- FRET substrate: A synthetic peptide containing a fluorophore and a quencher flanking the Mpro cleavage site.
- Microplate reader capable of measuring fluorescence.[17]
- 2. Assay Procedure:
- Prepare a reaction mixture in a 96-well plate.[17]
- Add the assay buffer to each well.
- Add the purified Mpro to the desired final concentration (e.g., 20-50 nM).
- To measure inhibition, pre-incubate Mpro with inhibitor compounds for 15-30 minutes at room temperature.[17][18]



- Initiate the reaction by adding the FRET substrate to a final concentration of 10-20 μM .
- Monitor the increase in fluorescence intensity over time using a microplate reader (e.g., excitation at 340-360 nm and emission at 460-480 nm).[17][18] The cleavage of the substrate by Mpro separates the fluorophore from the quencher, resulting in an increase in fluorescence.
- The initial reaction velocity is determined from the linear phase of the fluorescence curve.

Mandatory Visualization

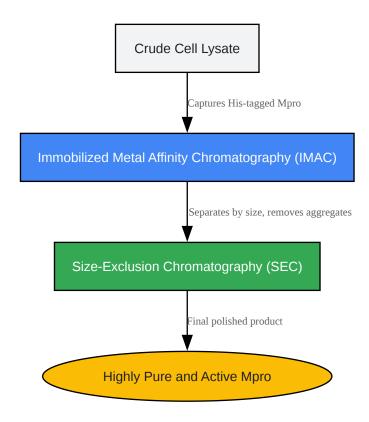




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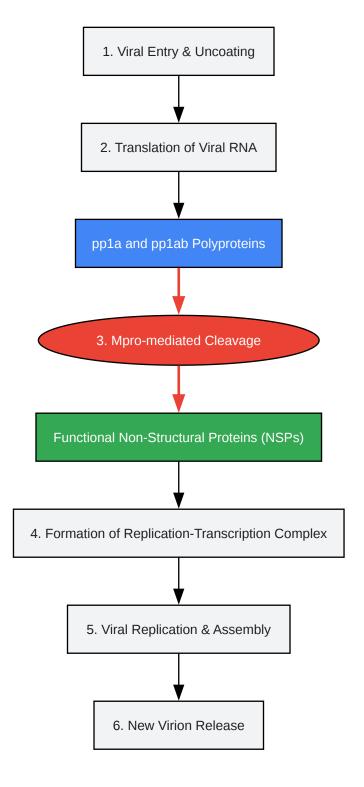
Caption: Experimental workflow for the synthesis and purification of recombinant SARS-CoV-2 Mpro.



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Caption: Logical relationship of the key steps in Mpro purification.





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